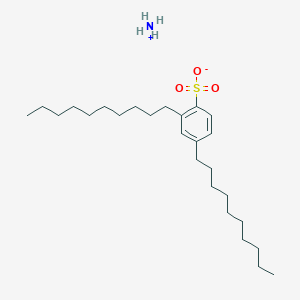
azanium;2,4-didecylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azanium;2,4-didecylbenzenesulfonate typically involves the sulfonation of 2,4-didecylbenzene followed by neutralization with ammonium hydroxide . The reaction conditions often include the use of a sulfonating agent such as sulfur trioxide or chlorosulfonic acid, and the process is carried out under controlled temperature and pressure to ensure the selective formation of the desired sulfonate .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yield . The use of automated systems for the addition of reagents and control of reaction parameters is common to ensure the quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Azanium;2,4-didecylbenzenesulfonate can undergo various chemical reactions, including:
Oxidation: The sulfonate group can be oxidized to form sulfone derivatives under strong oxidizing conditions.
Substitution: The benzene ring can undergo electrophilic substitution reactions, where the decyl groups can be replaced by other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or ferric chloride.
Major Products Formed
Oxidation: Sulfone derivatives
Reduction: Sulfinic acid derivatives
Substitution: Various alkyl or aryl substituted benzenesulfonates
Scientific Research Applications
Azanium;2,4-didecylbenzenesulfonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of azanium;2,4-didecylbenzenesulfonate involves its interaction with lipid bilayers and proteins. The compound’s amphiphilic nature allows it to insert into lipid bilayers, disrupting membrane integrity and affecting membrane-bound proteins . This can lead to changes in cell signaling pathways and membrane permeability .
Comparison with Similar Compounds
Similar Compounds
Azanium;2,4-dinonylbenzenesulfonate: Similar structure with nonyl groups instead of decyl groups.
Azanium;2,4-didodecylbenzenesulfonate: Similar structure with dodecyl groups instead of decyl groups.
Uniqueness
Azanium;2,4-didecylbenzenesulfonate is unique due to its specific decyl substitutions, which provide distinct surfactant properties and interaction profiles compared to its nonyl and dodecyl counterparts . This makes it particularly useful in applications requiring specific hydrophobic and hydrophilic balance .
Properties
CAS No. |
81611-38-3 |
|---|---|
Molecular Formula |
C26H49NO3S |
Molecular Weight |
455.7 g/mol |
IUPAC Name |
azanium;2,4-didecylbenzenesulfonate |
InChI |
InChI=1S/C26H46O3S.H3N/c1-3-5-7-9-11-13-15-17-19-24-21-22-26(30(27,28)29)25(23-24)20-18-16-14-12-10-8-6-4-2;/h21-23H,3-20H2,1-2H3,(H,27,28,29);1H3 |
InChI Key |
RCXKCXIZLSLJQN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC1=CC(=C(C=C1)S(=O)(=O)[O-])CCCCCCCCCC.[NH4+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-chloro-4-[(1,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]phenyl]-N'-[4-[(1,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]phenyl]-N'-methylethane-1,2-diamine;sulfate](/img/structure/B12743204.png)

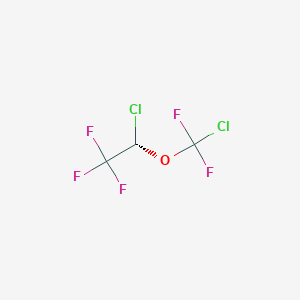
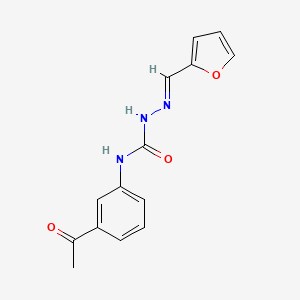
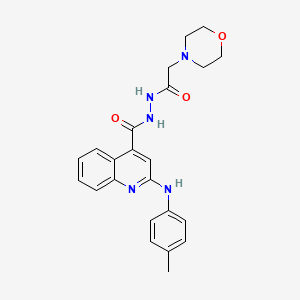
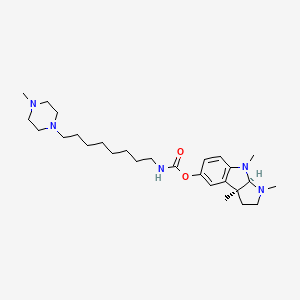
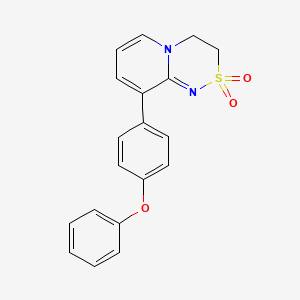
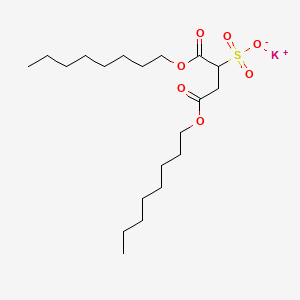
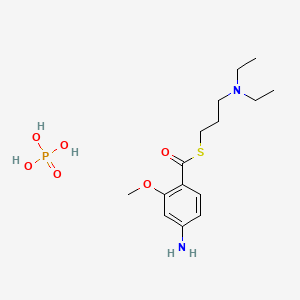
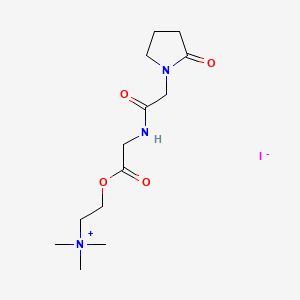
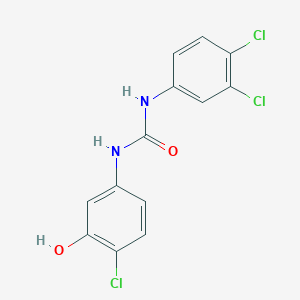
![(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;hexyl-(9-methyl-9-azatricyclo[6.3.1.02,7]dodeca-2(7),3,5-trien-4-yl)carbamic acid](/img/structure/B12743245.png)


